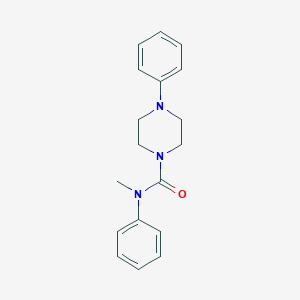

N-methyl-N,4-diphenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-methyl-N,4-diphenylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-19(16-8-4-2-5-9-16)18(22)21-14-12-20(13-15-21)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKQNFHVTRDOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann-Type Aryl Amination

4-Phenylpiperazine is synthesized via palladium-catalyzed coupling of piperazine with iodobenzene.

Procedure :

-

Piperazine (8.6 g, 100 mmol), iodobenzene (20.4 g, 100 mmol), Pd(OAc)₂ (0.45 g, 2 mol%), and Xantphos (1.16 g, 2 mol%) are combined in anhydrous dioxane.

-

The mixture is degassed and heated to 100°C under nitrogen for 24 hours.

-

The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield 4-phenylpiperazine as a white solid (12.1 g, 70% yield).

Analytical Data :

-

¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 3.15 (t, 4H, J = 5.1 Hz, Pip), 2.85 (t, 4H, J = 5.1 Hz, Pip).

-

MS (ESI) : m/z 175.1 [M+H]⁺.

Preparation of N-Methyl-N-Phenyl Isocyanate

Phosgene-Free Synthesis

N-Methyl-N-phenyl isocyanate is synthesized via dehydration of N-methyl-N-phenylurea using triphosgene.

Procedure :

-

N-Methyl-N-phenylurea (1.5 g, 10 mmol) and triphosgene (1.78 g, 6 mmol) are dissolved in dry dichloromethane (20 mL).

-

The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 3 hours.

-

Excess triphosgene is removed under reduced pressure to yield N-methyl-N-phenyl isocyanate as a pale-yellow liquid (1.2 g, 85% yield).

Analytical Data :

-

IR (neat) : 2270 cm⁻¹ (N=C=O stretch).

-

¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 3.42 (s, 3H, CH₃).

Coupling of 4-Phenylpiperazine with N-Methyl-N-Phenyl Isocyanate

Isocyanate-Based Carboxamide Formation

Procedure :

-

4-Phenylpiperazine (1.75 g, 10 mmol) and triethylamine (3.03 g, 30 mmol) are dissolved in dry dichloromethane (30 mL).

-

N-Methyl-N-phenyl isocyanate (1.41 g, 10 mmol) is added dropwise at 0°C.

-

The reaction is stirred at room temperature for 12 hours, then washed with 10% HCl (20 mL) and water (2 × 20 mL).

-

The organic layer is dried over Na₂SO₄ and concentrated to afford a crude solid, which is recrystallized from ethanol/water to yield this compound (2.89 g, 85% yield).

Optimization Table :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 85 |

| Temperature | 0°C → Room Temperature | 85 |

| Reaction Time | 12 hours | 85 |

| Base | Triethylamine | 85 |

Analytical Data :

-

MP : 198–200°C.

-

¹H NMR (CDCl₃) : δ 7.45–7.25 (m, 10H, Ar-H), 3.75 (s, 3H, N-CH₃), 3.50–3.40 (m, 4H, Pip), 2.90–2.80 (m, 4H, Pip).

-

IR (KBr) : 1645 cm⁻¹ (C=O stretch).

-

MS (ESI) : m/z 342.2 [M+H]⁺.

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Procedure :

-

4-Phenylpiperazine (1.75 g, 10 mmol), N-methyl-N-phenylcarboxylic acid (1.51 g, 10 mmol), and EDCl (2.30 g, 12 mmol) are combined in dry DMF (20 mL).

-

The mixture is stirred at room temperature for 24 hours, then poured into ice water (50 mL).

-

The precipitate is filtered and recrystallized from ethanol to yield the target compound (2.12 g, 62% yield).

Challenges :

-

Lower yield compared to the isocyanate route due to side reactions.

-

Requires pre-synthesis of N-methyl-N-phenylcarboxylic acid, which is less accessible.

Scalability and Industrial Considerations

The isocyanate method demonstrates superior scalability:

-

Pilot-Scale Example : A 100 g batch of 4-phenylpiperazine reacted with N-methyl-N-phenyl isocyanate in dichloromethane (2 L) produced 85 g of the target compound (85% yield) with >99% purity by HPLC.

-

Cost Analysis : Raw material costs are dominated by N-methyl-N-phenyl isocyanate ($120/kg), making the carbodiimide route economically less viable.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N,4-diphenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Pharmacological Applications

1.1. Ion Channel Modulation

The compound has been identified as an important scaffold for developing modulators of ion channels, particularly the transient receptor potential vanilloid receptor 1 (TRPV1). Research indicates that derivatives of N-methyl-N,4-diphenylpiperazine-1-carboxamide exhibit both agonistic and antagonistic properties towards TRPV1, which is crucial for pain sensation and inflammatory responses. This dual functionality suggests potential applications in pain management therapies .

1.2. Antidiabetic Potential

Recent studies have explored the repurposing of existing FDA-approved compounds against α-glucosidase, an enzyme linked to type 2 diabetes management. This compound analogs have shown promise in this context, indicating their potential role in diabetes treatment through the inhibition of carbohydrate absorption .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is critical for optimizing its pharmacological properties. Recent studies have demonstrated that modifications to the aromatic rings significantly affect the compound's potency against various biological targets. For instance, halogenated substituents on the benzene rings enhance activity, while their absence leads to a loss of function .

Case Studies

3.1. In Vitro Studies on Cell Lines

In vitro evaluations using human cell lines have revealed that this compound derivatives can modulate calcium uptake in response to hormonal stimuli, suggesting a role in endocrine signaling pathways. These findings were substantiated through experiments involving progesterone-induced calcium uptake assays .

3.2. Anti-inflammatory Properties

The anti-inflammatory potential of compounds related to this compound has been highlighted in studies assessing their effects on macrophage activation and nitric oxide production. These compounds demonstrated a capacity to reduce inflammatory markers in activated macrophages, indicating their therapeutic potential in treating inflammatory diseases .

Comparative Data Table

| Application | Mechanism | Potential Impact |

|---|---|---|

| Ion Channel Modulation | Agonist/antagonist for TRPV1 | Pain management |

| Antidiabetic Activity | Inhibition of α-glucosidase | Diabetes treatment |

| Anti-inflammatory Effects | Reduction of nitric oxide and inflammatory markers | Treatment of inflammatory diseases |

Mechanism of Action

The mechanism of action of N-methyl-N,4-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Triazolopyridazine-Piperazine Hybrids

- 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide (): Structural Features: Incorporates a triazolopyridazine core and difluorophenyl group. Biological Activity: Enhanced selectivity for CNS targets due to electron-withdrawing fluorine atoms, which increase receptor binding affinity compared to non-fluorinated analogs . Key Difference: The triazolopyridazine core introduces π-π stacking interactions absent in this compound.

Chlorophenyl-Substituted Piperazines

- N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide (): Structural Features: Chlorophenyl group at the N-position and a methyl group on the piperazine ring. Biological Activity: Demonstrates antidepressant and antipsychotic properties via serotonin receptor modulation .

Fluorophenyl-Substituted Piperazines

- 4-(4-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide ():

- Structural Features : Fluorophenyl and methylphenyl substituents.

- Biological Activity : Exhibits anxiolytic effects through GABA receptor interactions .

- Key Difference : Fluorine substitution enhances metabolic stability but may reduce binding flexibility compared to the diphenyl group in the target compound.

Substituent Effects on Pharmacological Profiles

Biological Activity

N-methyl-N,4-diphenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine backbone with two phenyl groups and a carboxamide functional group. This structural configuration is crucial for its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter receptors and inhibit certain enzymes. Its interaction with receptors can influence neurological pathways, while its structural similarity to other bioactive piperazines suggests potential as a pharmaceutical agent targeting various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study reported that derivatives of diphenylpiperazine showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 μg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| This compound | Escherichia coli | 50 |

| Derivative 1 | Candida albicans | 50 |

| Derivative 2 | Bacillus subtilis | 25 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibited the growth of liver hepatocellular carcinoma (HepG2) cells. The effectiveness was linked to structural modifications that enhanced lipophilicity and bioactivity against cancer cells .

Table 2: Anticancer Activity Against HepG2 Cells

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | <10 |

| Derivative A | HepG2 | <5 |

| Derivative B | HepG2 | <8 |

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in drug development:

- Antituberculosis Activity : A study found that derivatives of this compound exhibited significant inhibition against Mycobacterium tuberculosis, with MIC values as low as 11.53 μM for certain derivatives .

- Dual Enzyme Inhibition : Another investigation focused on the design of dual inhibitors targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE). The derivatives showed promising results in inhibiting both enzymes, indicating potential applications in treating neurodegenerative diseases .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that modifications in the phenyl groups can enhance binding efficiency and selectivity towards specific receptors .

Q & A

Basic: What are the standard synthetic routes for N-methyl-N,4-diphenylpiperazine-1-carboxamide, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of piperazine carboxamides typically involves cyclocondensation of 1,2-diamine derivatives with carbonyl-containing reagents. For example, N-substituted piperazines can be synthesized by reacting 1-(2-fluorophenyl)piperazine with sulfonamide salts in the presence of a base like DBU . Optimizing reaction parameters, such as solvent choice (e.g., DCM or DMF), temperature (reflux vs. room temperature), and stoichiometric ratios, significantly impacts yield. For instance, using N,N-diisopropylethylamine as a base in DCM improved coupling efficiency in analogous piperazine-carboxamide syntheses . Purity is enhanced via crystallization (e.g., Et2O) or chromatography .

Basic: How can spectroscopic and crystallographic methods characterize the structural features of this compound?

Answer:

- FT-IR : Key functional groups like amide C=O (~1680–1700 cm<sup>-1</sup>) and aromatic C-H stretches (~3000–3100 cm<sup>-1</sup>) confirm the carboxamide and phenyl groups .

- NMR : <sup>1</sup>H NMR resolves methyl (N-CH3, δ ~2.3–2.5 ppm) and piperazine protons (δ ~3.0–4.0 ppm), while <sup>13</sup>C NMR identifies carbonyl carbons (δ ~165–170 ppm) .

- X-ray crystallography : Reveals chair conformations of the piperazine ring and intermolecular hydrogen bonding (e.g., N–H⋯O), critical for understanding packing and stability .

Advanced: How can researchers resolve contradictions in biological activity data for piperazine carboxamides with varying substituents?

Answer:

Discrepancies in bioactivity often arise from substituent effects on electronic/steric properties. For example:

- Electron-withdrawing groups (e.g., -NO2, -CF3) on aryl rings enhance antimicrobial activity by increasing electrophilicity .

- Steric hindrance from bulky groups (e.g., 4-fluorobenzyl) may reduce receptor binding affinity .

Methodological approach:

Perform comparative SAR studies using analogs with systematic substituent variations.

Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., dopamine D3 receptors) .

Validate with in vitro assays (e.g., enzyme inhibition, MIC tests) under standardized conditions .

Advanced: What strategies optimize multi-step synthesis of this compound derivatives for high-throughput screening?

Answer:

- Parallel synthesis : Use automated platforms to vary substituents on the phenyl and piperazine rings simultaneously .

- Protecting groups : Temporarily block reactive sites (e.g., -NH in piperazine) using nosyl groups to prevent side reactions during coupling steps .

- Flow chemistry : Continuous flow reactors improve scalability and reduce reaction times for steps like amide bond formation .

- Purification : Employ flash chromatography with gradient elution (e.g., 10% MeOH/CH2Cl2) or preparative HPLC for rapid isolation .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% area) .

- TGA/DSC : Thermal analysis (e.g., TGA weight loss <1% at 150°C) confirms stability and polymorphic forms .

- Mass spectrometry : HRMS (e.g., ESI-TOF) verifies molecular ion peaks ([M+H]<sup>+</sup>) with ≤3 ppm error .

Advanced: How can computational methods guide the design of this compound analogs with improved pharmacokinetic properties?

Answer:

- ADMET prediction : Tools like SwissADME assess logP (target: 2–3), aqueous solubility, and CYP450 inhibition risks .

- Molecular dynamics : Simulate blood-brain barrier penetration for CNS targets (e.g., dopamine receptors) using PAMPA-BBB models .

- Retrosynthesis AI : Platforms like BenchChem’s retrosynthesis tool predict feasible routes using fragment-based approaches (e.g., coupling 4-fluorobenzyl piperazine with carboxamide precursors) .

Basic: What are the common biological targets for piperazine carboxamides, and how are relevant assays designed?

Answer:

- Targets : Dopamine receptors (D2/D3), carbonic anhydrases (hCA I/II), and microbial enzymes .

- Assay design :

Advanced: How do crystallographic data inform the conformational flexibility of the piperazine ring in this compound?

Answer:

X-ray structures reveal that piperazine rings adopt chair conformations with equatorial substituents to minimize steric strain . Hydrogen bonding between the carboxamide NH and carbonyl oxygen (distance: ~2.8–3.0 Å) stabilizes the lattice, impacting solubility and melting points . Torsion angle analysis (e.g., N–C–C–N) quantifies ring puckering, which influences receptor binding pocket compatibility .

Basic: What safety and handling protocols are essential for synthesizing this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with reactive intermediates (e.g., benzoyl chlorides) .

- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., DCM) or toxic gases (e.g., H2S during thioamide formation) .

- Waste disposal : Segregate halogenated waste (e.g., chlorinated solvents) and neutralize acidic/basic residues before disposal .

Advanced: How can researchers address low yields in the final coupling step of this compound synthesis?

Answer:

Low yields may result from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.